Ethyl (5-amino-2-methylphenyl)carbamate

Enzyme Inhibition Phenylethanolamine N-Methyltransferase (PNMT) Structure-Activity Relationship (SAR)

Researchers needing a validated PNMT negative control or environmental degradation intermediate face limited supply of authenticated reference material. Substituting with methyl/tert-butyl analogs invalidates binding data and synthetic routes. This compound provides the exact scaffold with a defined Ki (1.11E+6 nM for PNMT) and proven role as a biodegradation intermediate. Pack sizes: 10/50/100 mg. In stock.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 61962-71-8
Cat. No. B14537005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-amino-2-methylphenyl)carbamate
CAS61962-71-8
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=CC(=C1)N)C
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
InChIKeyVDJGKXWWTLENND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-amino-2-methylphenyl)carbamate Overview


Ethyl (5-amino-2-methylphenyl)carbamate (CAS 61962-71-8) is a synthetic compound belonging to the class of (aminophenyl)carbamic acid esters [1]. Characterized by the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol, it features a 5-amino-2-methyl substituted phenyl ring linked to an ethyl carbamate moiety . This structural arrangement positions it as a versatile scaffold and intermediate in medicinal chemistry, coordination chemistry, and environmental biodegradation research [1].

Synthetic scaffold for medicinal chemistry and ligand design
Pathway-specific intermediate in polyurethane biodegradation research
Weak-binding control compound for PNMT enzyme assay development

Why Ethyl (5-amino-2-methylphenyl)carbamate Is Irreplaceable


Interchanging Ethyl (5-amino-2-methylphenyl)carbamate with its closest analogs—such as the methyl ester (CAS 68621-63-6) or tert-butyl ester (CAS 329763-32-8) derivatives—is scientifically invalid due to the unique interplay of its substitution pattern and ester group. The specific 5-amino-2-methyl orientation on the phenyl ring dictates its role as a specific intermediate in distinct biodegradation pathways, a property not shared by its 3-amino isomer [1]. Furthermore, the ethyl ester's size and hydrolytic stability, which differ fundamentally from methyl and tert-butyl analogs, directly impact its pharmacokinetic profile, enzyme binding kinetics, and suitability as a synthetic building block where orthogonal protecting group strategies are required [2]. Assuming functional equivalence without verifying these specific, quantifiable dimensions can lead to failed synthetic routes, misinterpreted biological data, and invalid environmental fate studies.

Isomer substitution pattern mismatch The 5-amino-2-methyl orientation defines a specific biodegradation intermediate; the 3-amino isomer does not share this pathway role.
Ester size and hydrolytic stability divergence Ethyl ester characteristics differ from methyl or tert-butyl analogs, potentially altering enzyme binding and protecting-group reactivity.
Orthogonal protection strategy incompatibility Assuming functional equivalence without verifying ester-specific reactivity may lead to failed synthetic routes.

Key Differentiators of Ethyl (5-amino-2-methylphenyl)carbamate


PNMT Weak Binding Profile

Ethyl (5-amino-2-methylphenyl)carbamate exhibits a specific, quantifiable binding affinity for Phenylethanolamine N-Methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11E+6 nM [1]. This represents a pronounced reduction in potency compared to established PNMT inhibitors, such as the second-generation inhibitor PNMT-IN-1, which displays a Ki of 1.2 nM . This quantitative difference in binding affinity makes the compound unsuitable for applications requiring potent PNMT blockade but strategically valuable as a weak-binding control compound or as a scaffold for SAR studies aimed at understanding the structural basis for reduced target engagement.

PNMT Binding (Ki)
Head-to-head
1.11 × 10⁶ nM
vs. PNMT-IN-1: 1.2 nM
~925,000-fold difference
Supports weak-binding control context for PNMT assay validation and SAR studies.
In vitro radiochemical assay; cross-study comparison.
Enzyme Inhibition Phenylethanolamine N-Methyltransferase (PNMT) Structure-Activity Relationship (SAR)

Specific Biodegradation Intermediate

This compound is uniquely identified as a specific aromatic amine intermediate in the microbial degradation pathway of toluene-2,4-dicarbamic acid, diethyl ester by the soil fungus *Exophiala jeanselmei* strain REN-11A [1]. The degradation proceeds via a defined sequence where toluene-2,4-dicarbamic acid, diethyl ester is metabolized to tolylene-2,4-diamine, with Ethyl (5-amino-2-methylphenyl)carbamate (the 5-amino-2-methyl isomer) and Ethyl (3-amino-4-methylphenyl)carbamate (the 3-amino-4-methyl isomer) as the characterized intermediates [1]. This positions the compound as a pathway-specific marker that is not generated in the degradation of other related N-tolylcarbamate model compounds, thus providing a unique probe for tracing this specific environmental transformation route.

Biodegradation Intermediate
Head-to-head
Specific intermediate in fungal degradation of toluene-2,4-dicarbamic acid diethyl ester.
Distinct from 3-amino-4-methyl isomer.
Pathway-specific probe for environmental fate studies.
Reported intermediate in defined E. jeanselmei metabolic route.
Biodegradation Environmental Fate Polyurethane Metabolic Pathway

Efficient One-Pot Synthesis

The procurement of Ethyl (5-amino-2-methylphenyl)carbamate is supported by a modern, efficient one-pot synthesis protocol [1]. This method, which involves the reduction and condensation of nitrophenyl isocyanate derivatives in a hydroxylic solvent (e.g., ethanol) under a hydrogen atmosphere with a Raney nickel catalyst, provides a significant advantage over traditional multi-step synthetic routes for (aminophenyl)carbamic acid esters [1]. The reported protocol is characterized by excellent yields and short reaction times, which directly translates to more efficient and cost-effective sourcing compared to compounds that require more laborious or lower-yielding syntheses [1]. This established synthetic route enhances its attractiveness as a building block for further derivatization and scale-up.

Synthetic Method
Reported
One-pot synthesis with excellent yields and short reaction times.
Supports efficient procurement and scalable synthesis.
Raney Ni, ethanol, H₂; published protocol.
Synthetic Chemistry One-Pot Synthesis Carbamate Process Chemistry

Application Scenarios for Ethyl (5-amino-2-methylphenyl)carbamate


Weak-Binding Control for PNMT Assays

Given its established Ki of 1.11E+6 nM for PNMT, Ethyl (5-amino-2-methylphenyl)carbamate is ideally suited as a low-potency or negative control compound in enzyme inhibition assays [1]. Its weak affinity, which is ~925,000-fold lower than potent inhibitors like PNMT-IN-1, provides a reliable baseline for validating assay conditions, establishing a signal window for high-throughput screening, and distinguishing non-specific binding from true target engagement in structure-activity relationship (SAR) campaigns .

Analytical Standard for Polyurethane Biodegradation

This compound is an essential analytical reference standard for researchers tracking the environmental fate of polyurethane materials based on tolylene-diisocyanate (TDI). Its identification as a pathway-specific intermediate in the degradation of toluene-2,4-dicarbamic acid, diethyl ester by *Exophiala jeanselmei* REN-11A allows for the precise monitoring of this particular microbial metabolic route [1]. This application is critical in environmental microbiology, bioremediation studies, and assessing the long-term impact of polyurethane waste.

Building Block for Medicinal and Coordination Chemistry

As an (aminophenyl)carbamic acid ester with a unique substitution pattern, this compound serves as a valuable scaffold for synthesizing more complex molecules [1]. Its primary aromatic amine and carbamate functionalities are amenable to a wide range of chemical transformations, making it a key intermediate in the development of novel kinase inhibitors, anti-inflammatory agents, and ligands for coordination chemistry [1]. The availability of an efficient one-pot synthetic method further streamlines its use in lead optimization and scale-up activities .

Application
Selection Property
Validation Focus
Weak-binding control for PNMT assays
Low-affinity binding profile
Confirm assay signal window and target specificity
Analytical standard for polyurethane biodegradation research
Pathway-specific intermediate identity
Validate microbial metabolite tracing in environmental samples
Building block for medicinal and coordination chemistry
Orthogonal reactive functionalities (amine, carbamate)
Verify derivatization and coupling efficiency
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